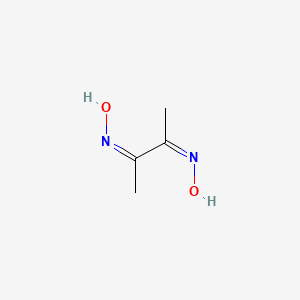![molecular formula C24H27O6P B11824802 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol](/img/structure/B11824802.png)
1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol is a complex organic compound characterized by its unique structure, which includes benzyloxy and phosphoryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol typically involves the reaction of benzyl alcohol with phosphorylating agents under controlled conditions. One common method includes the use of tetrabenzyl pyrophosphate as a phosphorylating agent in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar phosphorylating agents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and benzoic acid derivatives.
Reduction: Reduction reactions can yield simpler alcohols and phosphines.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products: The major products formed from these reactions include various phosphorylated compounds, alcohols, and substituted benzyloxy derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and phosphoryl groups play a crucial role in binding to active sites, influencing the compound’s biological activity. Pathways involved may include phosphorylation and dephosphorylation reactions, which are essential in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
- Tetrabenzyl pyrophosphate
- Dibenzyl phosphoro fluoridate
- Benzyloxy phosphates
Comparison: 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol is unique due to its specific combination of benzyloxy and phosphoryl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C24H27O6P |
|---|---|
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
dibenzyl (2-hydroxy-3-phenylmethoxypropyl) phosphate |
InChI |
InChI=1S/C24H27O6P/c25-24(19-27-16-21-10-4-1-5-11-21)20-30-31(26,28-17-22-12-6-2-7-13-22)29-18-23-14-8-3-9-15-23/h1-15,24-25H,16-20H2 |
Clé InChI |
HQDZQHOFDXGDBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11824724.png)

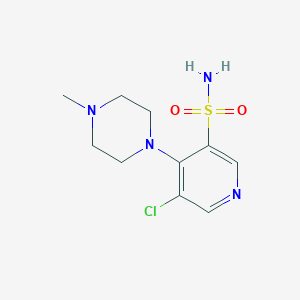
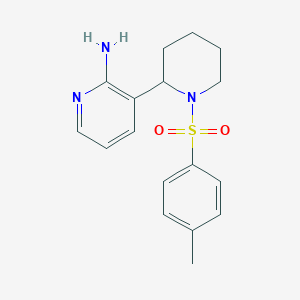
![Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11824749.png)
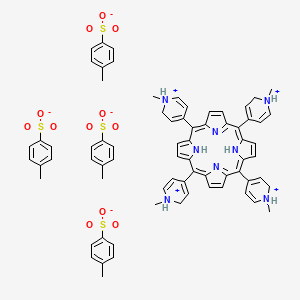

![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride](/img/structure/B11824761.png)
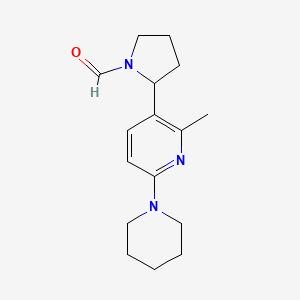
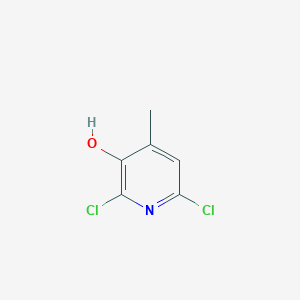

![N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B11824786.png)
